1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with a suitable amine precursor. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield cyclopentyl ketones, while reduction could produce cyclopentyl amines.
Scientific Research Applications
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing urea-based inhibitors.
Industry: Use in the production of polymers or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action for 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-(2-hydroxyethyl)urea
- 1-Cyclopentyl-3-(2-(2-methoxyethoxy)-2-(p-tolyl)ethyl)urea
- 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)ethyl)urea
Uniqueness
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is unique due to the presence of both cyclopentyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-8-14(9-7-13)16(22-11-10-20)12-18-17(21)19-15-4-2-3-5-15/h6-9,15-16,20H,2-5,10-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSUUFFRBRAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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